N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)11-18-16(21)17(22)19-12-14-7-6-10-20(14)25(23,24)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGSBKNIWCQOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and an appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity through its conformational flexibility, while the oxalamide moiety may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea: Contains a urea moiety instead of oxalamide.
Uniqueness
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalamide moiety, in particular, may offer unique interactions with biological targets compared to similar compounds with different functional groups.
Biological Activity
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₅N₃O₄S
- Molecular Weight : 397.49 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Preparation of Intermediates :
- The initial step involves synthesizing the pyrrolidine derivative, which can be achieved through the reaction of isobutyl amine with a suitable pyrrolidine precursor.
-
Formation of the Oxalamide Linkage :
- The next step includes the coupling of the pyrrolidine intermediate with oxalyl chloride to form the oxalamide bond under controlled conditions.
-
Purification and Characterization :
- After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, potentially influencing metabolic processes related to inflammation and cancer progression.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Activity : Studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions like arthritis .
- Anticancer Potential : Preliminary investigations have demonstrated its potential as an anticancer agent, possibly through the induction of apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring via sulfonylation (e.g., using phenylsulfonyl chloride under basic conditions). Subsequent coupling with oxalyl chloride and isobutylamine forms the oxalamide core. Key parameters include:
- Temperature : 0–5°C for sulfonylation to minimize side reactions .
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for amide bond formation .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during coupling .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Key Findings : Stability decreases at pH < 4 or >10, with accelerated degradation at elevated temperatures (>40°C) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, AKT) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency (EC₅₀) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Methodology :
- SAR Studies : Systematically vary substituents (e.g., sulfonyl groups, pyrrolidine substituents) and test activity against panels of related enzymes/receptors .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses and affinity for specific isoforms (e.g., COX-2 vs. COX-1) .
- Case Study : Replacing phenylsulfonyl with pyridinylsulfonyl improved selectivity for GABAₐ α5 receptors in analogous compounds .
Q. How to resolve contradictions in reported biological activity across different experimental models?
- Methodology :
- Assay Standardization : Compare results under controlled conditions (e.g., identical cell lines, serum-free media, incubation times) .
- Metabolic Profiling : Use LC-MS to identify metabolites in different models (e.g., liver microsomes vs. whole-cell assays) that may alter activity .
- Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences in assay buffers .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution (e.g., PDB deposition) .
- Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis, autophagy) .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to increase bioavailability .
- Validation : Monitor plasma concentration via LC-MS/MS after intravenous/oral administration in rodent models .
Q. How to address low yields in large-scale synthesis?
- Optimization :
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for sulfonylation/coupling steps .
- Catalyst Screening : Test alternatives to TEA (e.g., DMAP, Hünig’s base) for enhanced reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
